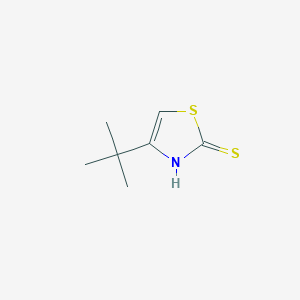

4-Tert-butylthiazole-2-thiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS2/c1-7(2,3)5-4-10-6(9)8-5/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVDQSPQDOFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356436 | |

| Record name | 4-tert-butylthiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-05-4 | |

| Record name | 4-tert-butylthiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Tert-butylthiazole-2-thiol chemical properties and structure

An In-Depth Technical Guide to 4-Tert-butylthiazole-2-thiol: Structure, Properties, and Applications

Introduction

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4][5] This scaffold is present in a multitude of pharmacologically active compounds, from the essential vitamin B1 (thiamine) to a wide array of synthetic drugs with applications as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] this compound is a derivative that combines the privileged thiazole core with two key functional groups: a sterically demanding tert-butyl group at the C4 position and a reactive thiol group at the C2 position.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. We will explore its spectroscopic signature, potential applications, and essential safety protocols, offering field-proven insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a distinct organosulfur compound whose utility is defined by its unique structural features. The bulky tert-butyl group significantly influences its solubility and conformational behavior, while the 2-thiol (or mercapto) group is the primary center of its chemical reactivity.

Core Structure

The fundamental structure consists of a 1,3-thiazole ring substituted at positions 4 and 2.

Correction : The DOT script above is not rendering a valid chemical structure. A more accurate representation is needed. Let's create a correct one focusing on the connectivity.

Caption: Chemical structure of this compound.

Thiol-Thione Tautomerism

A critical feature of 2-mercaptothiazoles is their existence as a mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form (4-tert-butyl-1,3-thiazolidine-2-thione). In solution and solid states, the equilibrium generally favors the thione form, a phenomenon that has significant implications for its reactivity and spectroscopic properties.

Caption: Thiol-Thione tautomerism in this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2180-05-4 | [6][7][8] |

| Molecular Formula | C₇H₁₁NS₂ | [6][7] |

| Molecular Weight | 173.31 g/mol | [6] |

| IUPAC Name | 4-(tert-butyl)thiazole-2-thiol | |

| Synonyms | 4-tert-butyl-3H-1,3-thiazole-2-thione | |

| SMILES | SC1=NC(C(C)(C)C)=CS1 | |

| InChI Key | LORVDQSPQDOFQN-UHFFFAOYSA-N |

Spectroscopic Analysis: A Practical Guide

Accurate structural confirmation is paramount in research. The combination of NMR and IR spectroscopy provides an unambiguous fingerprint for this compound. The following protocols and expected data are based on standard practices for thiazole compounds.[9]

Experimental Protocols

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H or S-H).

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9]

-

Final Volume: Ensure the final solution height is between 4.0 and 5.0 cm.[9]

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[10]

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Field Insights |

| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | δ 1.3 - 1.5 ppm | The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, serving as a distinctive marker for this moiety.[11] |

| Thiazole Proton (C5-H) | δ 6.5 - 7.5 ppm | The chemical shift of the lone proton on the thiazole ring is sensitive to the solvent and the tautomeric equilibrium. | |

| Thiol/Amine Proton (SH/NH) | δ 9.0 - 13.0 ppm (broad) | This proton is acidic and readily exchanges, resulting in a broad signal that may not always be observed, especially in CDCl₃. Its presence is more likely in DMSO-d₆. | |

| ¹³C NMR | tert-Butyl Carbons (-C (CH₃)₃) | δ ~30 ppm | The quaternary carbon of the tert-butyl group. |

| tert-Butyl Carbons (-C(CH₃ )₃) | δ ~32 ppm | The three equivalent methyl carbons. | |

| Thiazole Carbons (C4, C5) | δ 110 - 150 ppm | Aromatic carbons in the thiazole ring. The carbon attached to the tert-butyl group (C4) will be further downfield. | |

| Thiazole Carbon (C2) | δ > 180 ppm | In the favored thione tautomer, this carbon is a thiocarbonyl (C=S), which is highly deshielded and appears significantly downfield. | |

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | This band, indicative of the thione tautomer, is often broad due to hydrogen bonding. |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 cm⁻¹ | Overlapping signals from the thiazole C-H and the tert-butyl C-H bonds. | |

| C=N Stretch (Ring) | 1500 - 1600 cm⁻¹ | A characteristic vibration of the thiazole ring system.[12] | |

| C=S Stretch (Thione) | 1050 - 1250 cm⁻¹ | The presence of a strong band in this region provides compelling evidence for the dominance of the thione tautomer. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 173.04 | The expected exact mass for C₇H₁₁NS₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application as a building block in more complex molecular architectures.

Synthetic Workflow

While multiple synthetic routes to thiazoles exist, a common and reliable method for 2-mercaptothiazoles involves the reaction of an α-haloketone with a dithiocarbamate salt. This is a variation of the classic Hantzsch thiazole synthesis.[1]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The heating provides the activation energy for the cyclization and subsequent dehydration steps.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product, being organic and less polar, will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Key Chemical Reactions

The reactivity of the molecule is dominated by the thiol/thione group. The acidic proton can be removed by a base to form a highly nucleophilic thiolate anion. This anion is the key intermediate for a variety of functionalization reactions.

Caption: Key reactivity pathways of this compound.

-

Thiolate Formation: The compound is acidic enough to be deprotonated by common bases like sodium hydride or potassium carbonate. The resulting thiolate is a soft nucleophile, readily attacking soft electrophiles.[13]

-

S-Alkylation: The thiolate reacts efficiently with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form 2-(alkylthio)thiazole derivatives.[13] This is a cornerstone reaction for incorporating the thiazole moiety into larger molecules.

-

Oxidation to Disulfides: Like other thiols, it can be oxidized under mild conditions (e.g., using iodine or air) to form a disulfide-linked dimer.[13][14][15] This reaction is relevant in the context of redox-sensitive biological systems and materials science.

Applications in Research and Drug Development

The this compound scaffold is of interest to researchers for several reasons, stemming from both the properties of the thiazole ring and the attached functional groups.

-

Fragment-Based Drug Discovery (FBDD): Thiazoles are common fragments found in screening campaigns.[4] This molecule, with its defined vector for growth (at the sulfur atom) and a lipophilic tert-butyl group to probe hydrophobic pockets, is a valuable tool for FBDD. However, researchers must be cautious, as 2-aminothiazoles are known frequent hitters, and reactivity should be carefully assessed to exclude non-specific inhibition.[4]

-

Building Block for Medicinal Chemistry: As a functionalized heterocycle, it serves as a starting point for the synthesis of more complex molecules. The thiazole core is a known bioisostere for other aromatic systems and is present in numerous approved drugs. Its derivatives are explored for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]

-

NMR Probes for Macromolecular Studies: The tert-butyl group provides an exceptionally sharp and intense singlet in ¹H NMR spectra.[11] By incorporating this molecule into a ligand or protein via the thiol group, the tert-butyl signal can be used as a sensitive probe to monitor binding events and conformational changes in large biomolecules, where signals from the macromolecule itself would be too broad to resolve.[11]

-

Modulators of Cellular Development: Substituted thiazoles have been shown to influence cellular differentiation and development.[16] The specific substitution pattern, including the size and hydrophobicity of groups like tert-butyl, can be tuned to modulate biological activity, for instance, by mimicking the action of molecules like all-trans-retinoic acid (ATRA).[16]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound possesses hazards that require careful management.

GHS Hazard Information

Based on available safety data sheets (SDS), the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[17]

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.

Signal Word: Warning

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[17] In case of contact, wash the affected area immediately and thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This self-validating protocol—combining knowledge of the molecule's properties with strict adherence to safety procedures—ensures both experimental integrity and personal safety.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

-

Synthesis of 4-(tert-butyl)thiophenol - PrepChem.com. PrepChem.com. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis of thiol 46 from tert‐butyl acrylate (43). - ResearchGate. ResearchGate. [Link]

-

tert-Butylthiol - Wikipedia. Wikipedia. [Link]

-

Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates - MDPI. MDPI. [Link]

-

Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed. PubMed. [Link]

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed. PubMed. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. National Center for Biotechnology Information. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

tert-Butylthiol - Grokipedia. Grokipedia. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. ResearchGate. [Link]

-

13.7 Thiols | Organic Chemistry - YouTube. YouTube. [Link]

-

Thiols | Research Starters - EBSCO. EBSCO. [Link]

-

4-Tert-butyl-2-methylcyclohexane-1-thiol | C11H22S | CID 289891 - PubChem. PubChem. [Link]

-

Thiols And Thioethers - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 4-tert-Butyl-thiazole-2-thiol | 2180-05-4 [sigmaaldrich.com]

- 8. 2180-05-4 CAS MSDS (4-TERT-BUTYL-THIAZOLE-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Thiols | Research Starters | EBSCO Research [ebsco.com]

- 16. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 4-Tert-butylthiazole-2-thiol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 4-tert-butylthiazole-2-thiol (CAS No. 2180-05-4). Intended for researchers, medicinal chemists, and quality control specialists, this document synthesizes fundamental spectroscopic principles with data interpretation to build a complete structural profile of the molecule. We will delve into the anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. A central focus of this guide is the critical concept of thiol-thione tautomerism within the thiazole ring system, which dictates the observed spectroscopic characteristics. While direct experimental spectra for this specific compound are not publicly available, this guide presents a robust, predicted data set grounded in established chemical principles and spectral data from analogous structures.

Introduction and Molecular Structure

This compound, with the molecular formula C₇H₁₁NS₂, is a heterocyclic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a thiol group at the 2-position[1]. Its molecular weight is 173.3 g/mol [1]. Thiazole moieties are prevalent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products, which makes the thorough characterization of their derivatives a critical task in drug discovery and development[2].

A crucial aspect of 2-mercaptothiazole chemistry is the existence of thiol-thione tautomerism. Spectroscopic and theoretical evidence overwhelmingly supports that these compounds exist predominantly in the thione form in both solid and solution phases[3]. Therefore, for the purpose of spectroscopic analysis, we will consider the molecule as 4-tert-butyl-3H-thiazole-2-thione . This structural assignment is paramount for the correct interpretation of all subsequent spectral data.

Integrated Spectroscopic Workflow

The definitive structural elucidation of a molecule like 4-tert-butyl-3H-thiazole-2-thione relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination validates the final assignment.

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.

Expected Data:

-

Molecular Ion (M⁺•): The primary peak is expected at a mass-to-charge ratio (m/z) of 173, corresponding to the molecular weight of C₇H₁₁NS₂.

-

Major Fragmentation: The most likely fragmentation pathway involves the loss of the stable tert-butyl cation. This would result in a prominent peak at m/z 116 ([M-57]⁺). The stability of the tert-butyl carbocation makes this a very favorable fragmentation process. Another possible fragmentation is the loss of isobutylene, leading to a peak at m/z 117 ([M-56]⁺).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predominance of the thione tautomer is most evident in the IR spectrum.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3050 | Medium, Broad | N-H Stretch: This broad absorption is characteristic of the N-H bond in the thiazolidine-thione ring. Its broadness is due to hydrogen bonding in the solid state or concentrated solutions. |

| 2960 - 2870 | Strong, Sharp | C-H Stretch (sp³): These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. |

| ~1620 | Medium | C=N Stretch: This absorption is characteristic of the endocyclic carbon-nitrogen double bond within the thiazole ring system. |

| ~1350 - 1300 | Strong | C=S Stretch (Thione): This is a key diagnostic peak. The absence of a weak S-H stretch (typically ~2550-2600 cm⁻¹) and the presence of this strong C=S band provides compelling evidence for the thione tautomer. |

| ~1250 | Strong | C-N Stretch: Stretching vibration of the carbon-nitrogen single bond in the ring. |

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple and highly informative.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | N-H | The proton on the nitrogen atom is deshielded and often appears as a broad signal due to quadrupole effects and chemical exchange. This signal would disappear upon shaking the sample with D₂O. |

| ~6.5 - 7.0 | Singlet | 1H | C5-H | The single proton attached to the thiazole ring is in an electron-rich environment and appears as a sharp singlet. |

| ~1.3 - 1.5 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and appear as a single, sharp, and intense peak. The use of tert-butyl groups as NMR probes is valued for this characteristic sharp signal. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 200 | C2 (C=S) | The thione carbon is highly deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms and the double bond character, causing it to appear far downfield. |

| ~150 - 160 | C4 | This is a quaternary carbon attached to the nitrogen and the tert-butyl group. |

| ~110 - 120 | C5 | The carbon atom bonded to the single ring proton. |

| ~35 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 4-tert-butyl-3H-thiazole-2-thione in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Expertise Note: DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it can slow down the exchange rate and result in a more defined peak compared to CDCl₃.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a rapid and common method for solid samples.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard Electron Ionization (EI) source, typically at 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

Conclusion

The structural confirmation of this compound is reliably achieved through a combined spectroscopic approach. The key identifying features are the molecular ion at m/z 173 and a major fragment at m/z 116 in the mass spectrum; a strong C=S absorption around 1350-1300 cm⁻¹ and a broad N-H stretch in the IR spectrum; and the characteristic singlets for the tert-butyl and thiazole-ring protons in the ¹H NMR spectrum, alongside the significantly deshielded thione carbon in the ¹³C NMR spectrum. Understanding the predominance of the thione tautomer is fundamental to the accurate interpretation of this data, providing a validated spectroscopic fingerprint for this important heterocyclic building block.

References

-

El-Haty, M. T., Adam, F. A., & Mohamed, T. A. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 84-95. [Link]

-

ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. [Link]

-

Journal of Chemical Education. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Indian Academy of Sciences. (2005). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. [Link]

-

SpringerLink. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

ResearchGate. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl mercaptan. [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

Physicochemical characteristics of 4-Tert-butylthiazole-2-thiol

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Tert-butylthiazole-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of this compound (CAS No. 2180-05-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with established scientific principles to offer a detailed profile of the compound. We delve into its molecular structure, including the critical thiol-thione tautomerism, and present its known and predicted physicochemical properties. Furthermore, this guide provides detailed, field-proven experimental protocols for the determination of key parameters such as melting point, solubility, and pKa, explaining the causality behind methodological choices. The objective is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile heterocyclic compound.

Molecular Identity and Structure

This compound is an organosulfur compound featuring a thiazole heterocyclic core substituted with a tert-butyl group at the 4-position and a thiol group at the 2-position. The structural and molecular identifiers are crucial for its unambiguous identification in a laboratory or regulatory context.

| Identifier | Value | Source |

| IUPAC Name | 4-(tert-butyl)thiazole-2-thiol | |

| CAS Number | 2180-05-4 | [1][2] |

| Molecular Formula | C₇H₁₁NS₂ | [1][2] |

| Molecular Weight | 173.31 g/mol | |

| InChI Key | LORVDQSPQDOFQN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)C1=CSC(S)=N1 | |

| Physical Form | Solid | [2] |

Thiol-Thione Tautomerism

A critical structural feature of 2-thiol substituted thiazoles is their existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form (4-tert-butyl-1,3-thiazole-2(3H)-thione). In the solid state and in most solvents, the equilibrium typically favors the more stable thione tautomer due to the formation of a more stable amide-like system. This equilibrium is fundamental to its reactivity, spectroscopic signature, and biological interactions.

Caption: Thiol-thione tautomerism of this compound.

Core Physicochemical Properties: A Summary

The intrinsic physicochemical properties of a compound govern its behavior in physical, chemical, and biological systems, impacting everything from reaction kinetics to bioavailability.[3] The following table summarizes the key properties of this compound.

| Property | Value / Prediction | Comments |

| Melting Point | Data not publicly available. | As a solid, a distinct melting point is expected. See Protocol 4.1. |

| Boiling Point | Data not publicly available. | High boiling point expected due to polarity and molecular weight. |

| Water Solubility | Predicted to be sparingly soluble. | The polar thiazole-thiol/thione core is countered by the hydrophobic tert-butyl group. See Protocol 4.2. |

| Organic Solvent Solubility | Predicted to be soluble. | Expected to be soluble in alcohols, ethers, and chlorinated solvents. |

| pKa (Acidity) | Data not publicly available. | The N-H proton of the thione tautomer is weakly acidic. See Protocol 4.3. |

| LogP (Octanol/Water) | Predicted value > 2. | The significant nonpolar character from the tert-butyl group suggests moderate lipophilicity. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While experimental spectra for this compound are not widely published, this section provides predicted data based on its known structure and detailed protocols for obtaining experimental results.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-13 | Broad Singlet | 1H | N-H (thione tautomer) |

| ~6.5-6.8 | Singlet | 1H | H5 (Thiazole ring) |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~185-190 | C2 (C=S, Thione) |

| ~160-165 | C4 (Thiazole ring) |

| ~110-115 | C5 (Thiazole ring) |

| ~32.5 | -C (CH₃)₃ (tert-butyl) |

| ~30.0 | -C(C H₃)₃ (tert-butyl) |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Ensure the spectral width covers the range of -1 to 14 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The thione tautomer is expected to dominate the spectrum.

Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3150-3050 | Medium, Broad | N-H stretch (thione) |

| ~2970-2870 | Strong | C-H stretch (tert-butyl) |

| ~1520-1480 | Strong | C=C / C=N stretch (thiazole ring) |

| ~1250-1150 | Strong | C=S stretch (thione) |

-

Background Scan: Ensure the diamond crystal of the ATR accessory is clean. Perform a background scan to capture the ambient spectrum (air).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Experimental Determination of Key Physicochemical Properties

The following section provides standardized, step-by-step protocols for determining the most critical physicochemical properties in a research setting.

Caption: General workflow for the synthesis and characterization of a chemical entity.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range.[5]

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound into a powder.

-

Capillary Loading: Tightly pack the powder into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a precise measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be a range (e.g., 120-121°C).

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution.[6] The shake-flask method is a globally recognized standard (OECD Guideline 105) for determining water solubility due to its direct measurement of a saturated solution at equilibrium.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of distilled water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed, screw-cap flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately determine the concentration of the solute in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/L, µg/mL, or mol/L.

Protocol: pKa Determination (Potentiometric Titration)

Rationale: The pKa value defines the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in biological systems, as ionization state affects solubility, membrane permeability, and receptor binding.[3] Potentiometric titration is a robust method that measures pH changes as a function of added titrant.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base. This point corresponds to the midpoint of the steepest part of the curve.

-

Alternatively, the pKa can be determined with higher precision from the maximum of the first derivative of the titration curve (dpH/dV).

-

Synthesis Pathway Overview

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[7] For this compound, this would likely involve the reaction of a halogenated derivative of pinacolone with thiourea.

Caption: A plausible Hantzsch synthesis pathway for the thiazole core.

Hazard and Safety Information

Proper handling of any chemical requires an understanding of its potential hazards. Based on available safety data, this compound is classified with the following hazards.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

-

Goldsmith, M. R., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]

-

Reinhard, M., & Drefahl, A. (n.d.). Handbook for estimating physicochemical properties of organic compounds. Semantic Scholar. [Link]

-

Riniker, S., & van Gunsteren, W. F. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of compounds 4a-t. ResearchGate. [Link]

-

Leah4sci. (2019). synthesis of thiazoles. YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-tert-Butyl-thiazole-2-thiol | 2180-05-4 [sigmaaldrich.com]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

Whitepaper: Strategic Synthesis of Substituted Thiazole-2-thiols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole-2-thiol scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and specialized industrial compounds.[1][2] Its prevalence in approved drugs, from antimicrobials to anticancer agents, underscores the critical need for efficient, scalable, and versatile synthetic pathways to access novel, substituted analogues.[3][4] This guide provides a comprehensive exploration of the primary synthetic strategies for creating substituted thiazole-2-thiols. We move beyond simple procedural lists to dissect the underlying mechanistic principles, offering field-proven insights into experimental design, reaction optimization, and methodological choices. Key pathways, including the venerable Hantzsch synthesis and modern dithiocarbamate-based strategies, are detailed with an emphasis on causality and self-validating protocols. This document is intended to serve as a practical and authoritative resource for researchers engaged in drug discovery, process development, and advanced materials synthesis.

The Thiazole-2-thiol Core: Structure, Tautomerism, and Significance

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[5] The thiazole-2-thiol, also known as 2-mercaptothiazole, is characterized by a thiol (-SH) group at the C2 position. A crucial feature of this scaffold is its existence in a tautomeric equilibrium with the thiazole-2(3H)-thione form.[6][7] This equilibrium is influenced by factors such as the solvent, temperature, and the solid-state crystalline form, with the thione tautomer often predominating in neutral solutions and the solid state.[8][9][10] Understanding this tautomerism is vital, as it governs the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

The significance of this scaffold is vast:

-

Medicinal Chemistry : Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][11] The thiazole-2-thiol moiety specifically can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

-

Materials Science : These compounds and their derivatives have been extensively investigated as highly effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments.[12][13][14][15] Their efficacy is attributed to the presence of multiple heteroatoms (N, S) that can coordinate to the metal surface, forming a protective film.[15]

Caption: Thiol-Thione tautomeric equilibrium in thiazole-2-thiols.

Foundational Synthesis Pathways

The discovery of synthetic routes to substituted thiazole-2-thiols is a mature field, yet one that continues to evolve with the advent of modern catalytic and one-pot methodologies. We will focus on the most reliable and versatile approaches.

The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains one of the most robust and widely used methods for constructing the thiazole ring.[11][16] The classical approach involves the condensation of an α-haloketone with a thioamide.[16][17] To specifically generate thiazole-2-thiol derivatives, a sulfur-rich nucleophile such as ammonium dithiocarbamate or thiourea is employed.

Mechanistic Rationale: The reaction proceeds via a well-established sequence:

-

Nucleophilic Attack (S-Alkylation) : The sulfur atom of the dithiocarbamate (a potent nucleophile) attacks the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction. This forms a key acyclic intermediate.

-

Cyclization : The terminal nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration : The resulting hydroxyl-thiazolidine intermediate readily eliminates a molecule of water to form the aromatic thiazole ring.

The choice of solvent is critical; ethanol is commonly used as it effectively dissolves both the polar thio-nucleophile and the often less-polar α-haloketone, facilitating the reaction.

Caption: Generalized mechanism of the Hantzsch thiazole-2-thiol synthesis.

Synthesis from Dithiocarbamates and α-Halocarbonyls

This method offers a highly efficient and direct route to 2-(alkylthio)thiazoles and related compounds, which can be precursors to thiazole-2-thiols. The reaction involves the direct condensation of a dithiocarbamate salt with an α-halocarbonyl compound, such as chloroacetyl chloride.[18][19]

Causality Behind Experimental Choices:

-

Dithiocarbamate Source : Dithiocarbamates are readily prepared from a primary or secondary amine, carbon disulfide, and a base. The choice of amine dictates the substitution pattern on the exocyclic nitrogen.

-

Base and Solvent : Sodium bicarbonate (NaHCO₃) is often used as a mild base to neutralize the acid generated during the reaction without causing hydrolysis of the reactants or products.[18] Water can be used as a green solvent, making this an environmentally benign approach.[20] The reaction typically proceeds under reflux to ensure sufficient energy for the cyclization step.

This pathway is particularly valuable for its operational simplicity and its tolerance of a wide range of functional groups on both the dithiocarbamate and the α-halocarbonyl component.

Cook-Heilbron Synthesis

For accessing 5-amino-2-mercaptothiazoles, the Cook-Heilbron synthesis is a powerful tool.[11] This reaction involves treating α-aminonitriles with carbon disulfide (CS₂), dithioacids, or isothiocyanates.[11][21] The reaction proceeds under mild conditions and directly installs both the amino group at C5 and the thiol group at C2, making it a highly convergent strategy.

Modern Synthetic Approaches: One-Pot and Green Chemistry

Efficiency and sustainability are paramount in modern chemical synthesis. One-pot multicomponent reactions (MCRs) and the use of green catalysts or solvents have been successfully applied to thiazole-2-thiol synthesis.

One-Pot, Three-Component Synthesis: A notable strategy involves the one-pot reaction of an α-haloketone, thiosemicarbazide, and a third component like an anhydride, often catalyzed by reusable nanoparticles such as NiFe₂O₄.[22][23] This approach minimizes waste by avoiding the isolation of intermediates, reduces reaction time, and allows for the rapid generation of molecular diversity.[24]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[25] The synthesis of thiazoles via Hantzsch condensation can be achieved in seconds or minutes under microwave heating, often in solvent-free conditions, leading to higher yields and a significantly improved environmental footprint.[20][25]

Caption: Workflow for a modern one-pot synthesis of thiazole derivatives.

Experimental Protocols and Data

To ensure this guide is practically applicable, we provide a representative experimental protocol based on the Hantzsch synthesis and a data summary table.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established Hantzsch synthesis procedures and serves as a foundational method that can be modified for various substrates.[17] While the product is a 2-aminothiazole, the substitution of thiourea with ammonium dithiocarbamate would yield the corresponding 2-thiol.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware, stir plate, filtration apparatus

Procedure:

-

Reaction Setup : In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Solvent Addition : Add 5 mL of methanol to the vial.

-

Heating : Place the vial on a hot plate and heat to a gentle reflux (approx. 70-80°C) with continuous stirring for 30-45 minutes. Monitor the reaction progress by TLC if desired.

-

Cooling and Precipitation : Remove the reaction from heat and allow the solution to cool to room temperature.

-

Neutralization : Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl to mix. The purpose of the carbonate solution is to neutralize the HBr byproduct formed during the reaction, which facilitates the precipitation of the free-base product.

-

Isolation : Isolate the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake thoroughly with two portions of cold water (2 x 15 mL) to remove any inorganic salts and residual methanol.

-

Drying : Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a desiccator.

-

Characterization : Determine the mass and percent yield of the dried product. Characterize the product by melting point, TLC, and spectroscopic methods (¹H NMR, IR, MS).

Data Summary: Comparison of Synthesis Methods

The following table summarizes representative data from the literature for various thiazole synthesis methodologies.

| Synthesis Method | Key Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

| Hantzsch (Conventional) | α-Haloketone, Thiourea | Ethanol | 30-60 min | ~90% | [17] |

| Hantzsch (Ultrasonic) | Bromoacetyl-pyranone, Thiourea | SiW/SiO₂, EtOH/Water | 20-30 min | 85-90% | [26] |

| Dithiocarbamate Route | Dithiocarbamate, α-Halocarbonyl | Water (reflux) | 20 h | 75-90% | [20] |

| One-Pot MCR (Microwave) | Ketone, Thiosemicarbazide, Phenacyl bromide | None (Solvent-free) | 30-175 s | High | [20] |

| Green Catalyst MCR | α-Halocarbonyl, Thiosemicarbazide, Anhydride | nano-NiFe₂O₄, aq. EtOH | 2-3 h | 85-96% | [23] |

Conclusion

The synthesis of substituted thiazole-2-thiols is a mature yet dynamic area of chemical research, driven by the immense therapeutic and industrial potential of this heterocyclic core. While the Hantzsch synthesis provides a reliable and time-tested foundation, modern advancements in one-pot, multicomponent, and green chemical methods offer compelling advantages in terms of efficiency, speed, and sustainability. A thorough understanding of the underlying reaction mechanisms, the critical role of reaction parameters, and the inherent thiol-thione tautomerism of the product is essential for any researcher aiming to innovate in this space. This guide has provided a strategic overview of these core principles, equipping scientists and drug development professionals with the knowledge to rationally design and execute the synthesis of novel thiazole-2-thiol derivatives.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

-

Zin, N. S. M., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025). Medical & Medicinal Chemistry. Available at: [Link]

-

Geetha Priya C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Verma, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Environment and Life Sciences. Available at: [Link]

-

El-Sayed, W. M., et al. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 26(17), 5126. Available at: [Link]

-

Siddiqui, N., et al. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. Available at: [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

-

Fouda, A. E.-A., Al-Sarawy, A., & El-Katori, E. (2010). Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution. European Journal of Chemistry, 1(4), 312-318. Available at: [Link]

-

A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). Semantic Scholar. Available at: [Link]

-

Dithiocarbamate as an efficient intermediate for the synthesis of 2-(alkylthio)thiazol-4(5 H )-ones. (2016). ResearchGate. Available at: [Link]

-

Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. (2025). ResearchGate. Available at: [Link]

-

Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Tautomeric forms of the benzothiazole-2-thiol ring system. (n.d.). ResearchGate. Available at: [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (2015). ResearchGate. Available at: [Link]

-

Bouherrou, O., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2919. Available at: [Link]

-

Systematic Review On Thiazole And Its Applications. (2023). Journal of Survey in Fisheries Sciences. Available at: [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). Pharma Focus. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR. Available at: [Link]

-

Synthesis and Biological Activity of Some Thiazole Derivatives with Dithiocarbamate side chaine. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Dithiocarbamate as an efficient intermediate for the synthesis of 2-(alkylthio)thiazol-4(5H)-ones. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

-

Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. (2025). ResearchGate. Available at: [Link]

-

Barlin, G. B. (1986). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 64(12), 2360-2364. Available at: [Link]

-

Kumar, S., & Singh, P. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(4), 361-369. Available at: [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. jetir.org [jetir.org]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]

- 14. [PDF] A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys | Semantic Scholar [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. synarchive.com [synarchive.com]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. researchgate.net [researchgate.net]

- 19. scite.ai [scite.ai]

- 20. bepls.com [bepls.com]

- 21. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 22. asianpubs.org [asianpubs.org]

- 23. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medmedchem.com [medmedchem.com]

- 26. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Analysis of the Thiol Group in 4-Tert-butylthiazole-2-thiol: A Guide for Drug Development and Research Professionals

An In-Depth Technical Guide

Abstract

4-tert-butylthiazole-2-thiol is a heterocyclic compound whose significance is growing in materials science and medicinal chemistry. The reactivity of this molecule is dominated by the exocyclic thiol group, which exists in a dynamic equilibrium with its thione tautomer. This guide provides a comprehensive analysis of the thiol group's reactivity, grounded in theoretical principles and validated by practical, field-proven experimental protocols. We will explore the thiol-thione tautomerism, nucleophilic character, and susceptibility to oxidation, offering researchers a robust framework for utilizing this compound in their work.

Foundational Principles: Structure and Tautomerism

This compound (4-tBT-2-T) is characterized by a five-membered thiazole ring substituted with a bulky tert-butyl group at the 4-position and a sulfur-containing functional group at the 2-position. The tert-butyl group provides steric hindrance and influences the electronic environment of the ring through inductive effects.

The most critical aspect governing the reactivity of 4-tBT-2-T is the prototropic tautomerism between the thiol (-SH) and thione (=S) forms.[1][2] This is a rapid, reversible equilibrium where a proton shifts between the exocyclic sulfur atom and the ring nitrogen atom.[3][4][5]

The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[2][3] In many non-polar solvents, the thione form may predominate. Spectroscopic analysis, particularly UV-Vis and NMR, can be employed to study this equilibrium. Thione tautomers typically exhibit an absorption peak between 300-400 nm (n-π* transition of C=S), whereas thiol tautomers absorb below 300 nm (π-π* transition of C=N).[1] While both forms contribute to the overall reactivity profile, the thiol form is the source of the nucleophilic thiolate anion, which is central to many key reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2180-05-4 | [6][7] |

| Molecular Formula | C₇H₁₁NS₂ | [6] |

| Molecular Weight | 173.3 g/mol | [6] |

| Appearance | Solid | [6][7] |

Core Reactivity Pathways

The thiol group's reactivity can be categorized into three primary pathways: deprotonation to form a potent nucleophile, alkylation at the sulfur atom, and oxidation to various states.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: K₂CO₃ is a mild, solid base that facilitates the deprotonation of the thiol to the more nucleophilic thiolate without introducing soluble, competing nucleophiles.

-

-

Thiolate Formation: Stir the suspension at room temperature for 15 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction Progression: Heat the mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: The disappearance of the starting thiol spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction is proceeding.

-

-

Workup: Cool the reaction to room temperature and quench by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting thioether by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Quantification of Thiol Content using Ellman's Reagent (DTNB Assay)

This spectrophotometric assay provides a reliable method for quantifying the concentration of accessible thiol groups. It relies on the reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. [8]

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, pH 8.0.

-

Causality: A slightly basic pH ensures a sufficient concentration of the reactive thiolate anion for a rapid reaction with DTNB. EDTA is included to chelate any divalent metal cations that could oxidize the thiol.

-

-

DTNB Stock: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

-

Analyte Stock: Prepare a stock solution of 4-tBT-2-T of known concentration (e.g., 1 mM) in an appropriate solvent (e.g., ethanol).

-

-

Assay Procedure:

-

To a 1 mL cuvette, add 800 µL of reaction buffer.

-

Add 100 µL of the DTNB stock solution.

-

Initiate the reaction by adding 100 µL of the 4-tBT-2-T solution (or a dilution thereof). Mix by pipetting.

-

Self-Validation: A blank sample containing the solvent instead of the analyte solution should be run in parallel to zero the spectrophotometer.

-

-

Measurement: Incubate the mixture for 5 minutes at room temperature to ensure complete reaction. Measure the absorbance at 412 nm.

-

Quantification: Calculate the concentration of the thiol using the Beer-Lambert law (A = εbc), where A is the measured absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

Applications and Broader Impact

The predictable reactivity of the thiol group makes 4-tBT-2-T and its derivatives valuable in various fields:

-

Corrosion Inhibition: Thiazole derivatives are effective corrosion inhibitors for metals. [9][10]The sulfur atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosive processes. [11]* Medicinal Chemistry: The thiazole ring is a common scaffold in pharmacologically active compounds. [12]The thiol group serves as a versatile handle for synthesizing new derivatives, allowing for the modulation of a compound's biological activity and pharmacokinetic properties.

-

Material Science: As building blocks, these compounds can be incorporated into polymers or attached to surfaces, where the thiol group can participate in cross-linking or surface modification reactions.

Conclusion

The reactivity of this compound is fundamentally governed by the thiol-thione tautomeric equilibrium and the potent nucleophilicity of the corresponding thiolate anion. Its reactions, primarily S-alkylation and oxidation, are well-defined and can be precisely controlled through the careful selection of reagents and conditions. The experimental protocols provided in this guide offer a reliable and validated approach for researchers to quantify, modify, and harness the unique chemical properties of this versatile molecule, paving the way for innovations in drug discovery and materials science.

References

-

National Institutes of Health (NIH). (n.d.). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]

-

Tikhonov, A. et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

-

Hill, B. G., & Bhatnagar, A. (2012). Methods for the determination and quantification of the reactive thiol proteome. ResearchGate. [Link]

-

Withers, J. M. et al. (2022). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. MDPI. [Link]

-

Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

-

Domingo, L. R. (2016). Theoretical studies on the reactivity of thiazole derivatives. ResearchGate. [Link]

-

Padmanaban, M. et al. (2022). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]

-

Journal of the Mexican Chemical Society. (n.d.). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

-

Semantic Scholar. (n.d.). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

-

Organic Chemistry. (2019). Reactivity of Thiols and Thiolates. YouTube. [Link]

-

Anderson, L. O., & Jörnvall, H. (1974). The reactivity of thiol groups and the subunit structure of aldolase. PMC. [Link]

-

Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of thiol 46 from tert-butyl acrylate (43). [Link]

-

Wikipedia. (n.d.). tert-Butylthiol. [Link]

-

Semantic Scholar. (n.d.). CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMULATION STUDIES. [Link]

-

Gökce, H. et al. (2018). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

-

Shiroudi, A. et al. (2014). Schematic representation of the tautomeric forms of Thiazolidine-2,4-dione. ResearchGate. [Link]

-

OrgChem Videos. (2019). synthesis of thiazoles. YouTube. [Link]

-

Al-Haiza, M. A. et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

-

All about chemistry. (2020). Tautomerism; Types & Stability of Tautomers. YouTube. [Link]

-

Fouda, A. et al. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. [Link]

-

Wang, L. et al. (2021). Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature. NIH. [Link]

-

Infinity Learn NEET. (2025). Rapid Revision of Tautomerism. YouTube. [Link]

-

ResearchGate. (n.d.). The Chemistry of the Thiol Groups. [Link]

-

Patai, S. (1974). The Chemistry of the Thiol Group. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

-

Chemistry LibreTexts. (2019). Tautomers. [Link]

-

Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

-

Lapinski, L. et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Nature. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

-

ResearchGate. (n.d.). TiCl4 / tert Butyl Hydroperoxide: Chemioselective Oxidation of Secondary Alcohols and Suppression of Sharpless Epoxidation. [Link]

-

Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]

-

PubMed. (2012). Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. [Link]

-

ResearchGate. (n.d.). Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. [Link]

-

OUCI. (n.d.). Spectroscopic investigations, quantum chemical, molecular docking and drug likeness studies of t-butyl-3,4,5-trimethyl-2-pyrrole carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. 2180-05-4 CAS MSDS (4-TERT-BUTYL-THIAZOLE-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. The reactivity of thiol groups and the subunit structure of aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of the Thiazole Scaffold and the tert-Butyl Moiety

An In-Depth Technical Guide to the Potential Biological Activity of tert-Butyl Substituted Thiazoles

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs, including anticancer, antiretroviral, and anti-inflammatory agents.[2][3] The versatility of the thiazole nucleus allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[2]

The incorporation of a tert-butyl group into a pharmacologically active molecule is a deliberate and strategic decision in drug design.[4] This bulky, lipophilic moiety serves several critical functions:

-

Steric Shielding: The significant size of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from enzymatic degradation by metabolic enzymes like cytochrome P450s.[4][5] This can enhance the metabolic stability of a compound, leading to a longer biological half-life.

-

Conformational Restriction: By introducing steric hindrance, the tert-butyl group can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to higher binding affinity and selectivity for the intended target receptor, thereby increasing potency and reducing off-target effects.[4]

-